Methyl 3-bromoisonicotinate
Overview
Description
Methyl 3-bromoisonicotinate is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of isonicotinic acid, where a bromine atom is substituted at the 3rd position of the pyridine ring and a methoxy group is attached to the carboxyl group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science .
Scientific Research Applications
Methyl 3-bromoisonicotinate serves as a valuable intermediate in the synthesis of various biologically active compounds. Its applications include:
Medicinal Chemistry: Used in the synthesis of potential drug candidates, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: Acts as a precursor for the synthesis of functional materials with applications in electronics and photonics.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Safety and Hazards
Methyl 3-bromoisonicotinate is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Methyl 3-bromoisonicotinate is a chemical compound used primarily as an intermediate in organic synthesis
Mode of Action
It is known that the compound can undergo reactions typical of esters and bromides, such as nucleophilic substitution and ester hydrolysis .
Biochemical Pathways
As a synthetic intermediate, this compound is used to produce other compounds rather than participating directly in biochemical pathways . Its role in these pathways would therefore be indirect and dependent on the specific compounds it is used to synthesize.
Result of Action
The result of this compound’s action is primarily the production of other compounds through synthetic reactions
Action Environment
The action of this compound is primarily in the laboratory environment, where it is used as a synthetic intermediate . Factors such as temperature, solvent, and the presence of other reagents can influence its reactivity and the yield of the desired product .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromoisonicotinate can be synthesized through the esterification of 3-bromoisonicotinic acid with methanol in the presence of a solid superacid catalyst. The reaction is typically carried out under acidic conditions to facilitate the esterification process. The reaction mixture is maintained at a controlled temperature to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromoisonicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield 3-bromoisonicotinic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 3-azidoisonicotinate or 3-cyanoisonicotinate can be formed.
Hydrolysis: The primary products are 3-bromoisonicotinic acid and methanol.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloroisonicotinate: Similar structure with a chlorine atom instead of bromine.
Methyl 3-fluoroisonicotinate: Contains a fluorine atom at the 3rd position.
Methyl 3-iodoisonicotinate: Features an iodine atom at the 3rd position.
Uniqueness
Methyl 3-bromoisonicotinate is unique due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 3-bromopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASOJOLGUAUEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376374 | |
Record name | METHYL 3-BROMOISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59786-31-1 | |
Record name | METHYL 3-BROMOISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromoisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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